molecular formula C14H17N3 B1679037 N-methylquipazine CAS No. 28614-26-8

N-methylquipazine

Cat. No. B1679037
CAS RN: 28614-26-8
M. Wt: 227.3 g/mol
InChI Key: HOMWNUXPSJQSSU-UHFFFAOYSA-N
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Description

“N-methylquipazine” is an aminoquinoline that consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group . It is a tertiary amine analog of quipazine .


Synthesis Analysis

The synthesis of N-methylquipazine involves radiochemical conversions with an efficiency of 79 ± 7%, based on the alkylating agent. The total synthesis time, including purification, is 40 to 45 minutes .


Molecular Structure Analysis

The molecular formula of N-methylquipazine is C14H17N3 . It has a molecular weight of 227.3049 . The structure of N-methylquipazine is represented by the SMILES notation: CN1CCN(CC1)c1ccc2ccccc2n1 .


Chemical Reactions Analysis

While specific chemical reactions involving N-methylquipazine are not detailed in the search results, it’s important to note that understanding the chemical reactions of a compound involves studying its interactions with various reagents and conditions .


Physical And Chemical Properties Analysis

The molecular weight of N-methylquipazine is 227.3049 . It has a molecular formula of C14H17N3 . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

  • PET Imaging and Neuroreceptor Studies :

    • NMQ has been used in PET (Positron Emission Tomography) imaging to study its distribution and binding in the brain. This is particularly relevant for understanding serotonin (5-HT3) receptors. A study by Thorell et al. (1997) labeled NMQ with carbon-11 to track its biodistribution in rats and monkeys, revealing high uptake in regions containing 5-HT3 receptors (Thorell, Stone-Elander, Eriksson, & Ingvar, 1997).
  • Neurotransmitter Interactions :

    • Research by Kurata et al. (1996) investigated the effects of NMQ on dopamine levels in the prefrontal cortex of rats. This study found that NMQ, as a 5-HT3 receptor agonist, can increase extracellular dopamine levels, suggesting interactions between serotoninergic and dopaminergic systems (Kurata, Ashby, Oberlender, Tanii, Kurachi, Rini, & Strecker, 1996).
  • Binding Studies and Receptor Specificity :

    • Glennon et al. (1989) conducted a binding study of arylpiperazines, including NMQ, at 5-HT3 serotonin receptors. This study highlighted the importance of the N4 piperazine nitrogen atom and a quinolinyl group for binding, indicating the specificity of NMQ to 5-HT3 receptors (Glennon, Ismaiel, McCarthy, & Peroutka, 1989).

Safety And Hazards

According to the safety data sheet for N-methylquipazine dimaleate salt, skin contact may cause mild irritation. If ingested or inhaled, there may be irritation of the throat with a feeling of tightness in the chest .

Future Directions

While specific future directions for N-methylquipazine research are not detailed in the search results, it’s worth noting that its role as a serotonergic agonist could make it a subject of interest in the field of neuroscience and pharmacology .

Relevant Papers

  • "N-methylquipazine: carbon-11 labelling of the 5-HT3 agonist and in vivo evaluation of its biodistribution using PET" .
  • "The characterization of the effect of locally applied N-methylquipazine, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study" .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMWNUXPSJQSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043731
Record name N-Methylquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylquipazine

CAS RN

28614-26-8
Record name N-Methylquipazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28614-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylquipazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028614268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLQUIPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YV1ZIR6S0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
JO Thorell, S Stone-Elander, L Eriksson… - Nuclear medicine and …, 1997 - Elsevier
N-Methylquipazine ((2-[1-(4-methyl)-piperazinyl)quinoline)) was labelled with carbon-11 by reacting [ 11 C]methyl iodide with the nor-compound, quipazine. Radiochemical conversions …
Number of citations: 14 www.sciencedirect.com
K Kurata, CR Ashby Jr, R Oberlender, Y Tanii… - Synapse, 1996 - Wiley Online Library
… ABSTRACT In this study, we examined the effect of n-methylquipazine (NMQ), which is a putative 5-hydr~xytryptamine~ (5-HT3) receptor agonist, on the extracellular concentrations of …
Number of citations: 13 onlinelibrary.wiley.com
RA Glennon, AEKM Ismaiel, BM McCarthy… - European journal of …, 1989 - Elsevier
… tolerated at 5-HT1B sites, but that N-methyl substituents have little effect on 5-HT 3 binding, we designed and synthesized a tertiary amine analog of quipazine, ie, N-methylquipazine (…
Number of citations: 81 www.sciencedirect.com
A Cappelli, G Giuliani, A Gallelli, S Valenti… - Bioorganic & medicinal …, 2005 - Elsevier
… Some of them show nanomolar affinity for the rodent SERT comparable to or slightly higher than quipazine or N-methylquipazine. Subsequently a candidate was selected on the basis …
Number of citations: 28 www.sciencedirect.com
A Morreale, E Gálvez-Ruano… - Journal of medicinal …, 1998 - ACS Publications
… The CoMFA model is tested on four compounds not in the training set: quipazine, N-methylquipazine, 4-phenyl-N-methylquipazine, and KB-6933. Mean agreement of experimental and …
Number of citations: 21 pubs.acs.org
AW Schmidt, SJ Peroutka - Molecular pharmacology, 1989 - Citeseer
A computer-based three-dimensional steric molecular model of the 5-hydroxytryptamine3(5-HT3) receptor pharmacophore was defined on the basis of radioligand binding data. …
Number of citations: 87 citeseerx.ist.psu.edu
YB Shmukler, F Silvestre, E Tosti - Zygote, 2008 - cambridge.org
… N-Methylquipazine (dimaleate salt, 100 µm ) did not evoke inward currents when added before first cleavage furrow formation, but during cleavage this compound had a pronounced …
Number of citations: 13 www.cambridge.org
Y Odagaki, R Toyoshima - Naunyn-Schmiedeberg's archives of …, 2006 - Springer
… ; (±)-2,5-dimethoxy-4-iodoamphetamine HCl [(±)-DOI], a potent and selective 5-HT 2A/2C receptor agonist; 2-[1-(4-methyl)piperazinyl]quinoline dimaleate salt (N-methylquipazine), a 5-…
Number of citations: 9 link.springer.com
RM Eglen, SR Swank, LKM Walsh… - British journal of …, 1990 - Wiley Online Library
… with either ICS 205-930, ondansetron, quipazine, Nmethylquipazine or granisetron at the concentrations studied (1 nM-10pM) (Table 3). The effects seen with (R,S)-zacopride may not …
Number of citations: 146 bpspubs.onlinelibrary.wiley.com
LA Hu, T Zhou, J Ahn, S Wang, J Zhou, Y Hu… - Biochemical …, 2009 - portlandpress.com
TAARs (trace amine-associated receptors) are G-protein-coupled receptors that respond to low abundance, endogenous amines such as tyramine and tryptamine, and represent …
Number of citations: 31 portlandpress.com

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